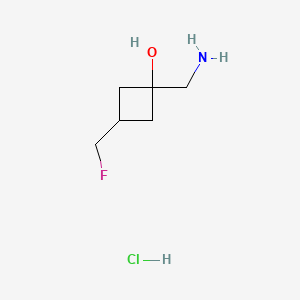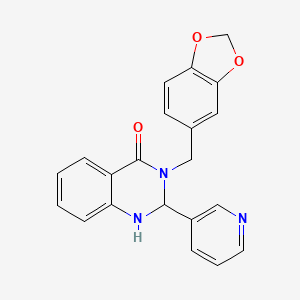
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride, also known as ABP-700, is a novel and potent selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a selective α7 nAChR agonist, which means it binds to and activates the α7 subtype of nAChRs in the brain. Activation of α7 nAChRs has been found to improve cognitive function and reduce inflammation in the brain (Gotti et al., 2010). 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has also been found to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin (Papke et al., 2014).
Biochemical and Physiological Effects
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation in the brain, and enhance the release of several neurotransmitters. It has also been found to have anxiolytic and antidepressant-like effects (Koukouli et al., 2017). However, further research is needed to fully understand the biochemical and physiological effects of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride.
实验室实验的优点和局限性
One advantage of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is its selectivity for the α7 subtype of nAChRs, which reduces the risk of off-target effects. However, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is not commercially available, which makes it difficult for researchers to obtain and use in their experiments.
未来方向
There are several future directions for the research and development of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its safety and toxicity profile in animal models and human clinical trials. Additionally, researchers could investigate the potential of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride as a tool compound for studying the function of α7 nAChRs in the brain.
Conclusion
In conclusion, 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a novel and potent selective α7 nAChR agonist with potential therapeutic applications in several neurological and psychiatric disorders. Its mechanism of action involves the activation of α7 nAChRs and the enhancement of neurotransmitter release. While 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has several advantages, including its selectivity for α7 nAChRs, its safety and toxicity profile have not been fully characterized. Further research is needed to fully understand the potential of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride as a therapeutic agent and as a tool compound for studying the function of α7 nAChRs in the brain.
合成方法
The synthesis of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride involves several steps, including the preparation of 1-(aminomethyl)cyclobutan-1-ol, the protection of the hydroxyl group, and the introduction of the fluoromethyl group. The final step involves the conversion of the protected intermediate to 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride hydrochloride. The synthesis has been described in detail in a research article published in the Journal of Medicinal Chemistry (Papke et al., 2014).
科学研究应用
1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been found to improve cognitive function in animal models of Alzheimer's disease (Kroker et al., 2019) and schizophrenia (Terry et al., 2015). It has also been shown to have antidepressant-like effects in animal models of depression (Koukouli et al., 2017).
属性
IUPAC Name |
1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-3-5-1-6(9,2-5)4-8;/h5,9H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBLEHDAUWVXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2751611-59-1 |
Source


|
| Record name | 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)
![N-(4-methoxyphenyl)-2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7453786.png)


![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)


![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
